molecular formula C8H9IO2Zn B3416360 3,4-Dimethoxyphenylzinc iodide CAS No. 738580-38-6

3,4-Dimethoxyphenylzinc iodide

Cat. No. B3416360
CAS RN: 738580-38-6
M. Wt: 329.4 g/mol
InChI Key: CQEUZVGREOQAJB-UHFFFAOYSA-M
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Description

3,4-Dimethoxyphenylzinc iodide is a chemical compound with the molecular formula C8H9IO2Zn . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxyphenylzinc iodide consists of 8 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 2 oxygen atoms, and 1 zinc atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenylzinc iodide is available in a liquid form . The molecular weight is 329.44 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electrochemical Analysis and Energy Storage

One application involves the use of iodide salts, similar in context to 3,4-Dimethoxyphenylzinc iodide, in electrochemical analysis and energy storage. For instance, studies have shown the potential use of iodide-based materials in rechargeable batteries and electroanalysis. This includes work on iodide/triiodide redox couples, which play a crucial role in dye-sensitized solar cells (DSSC) and redox flow batteries, offering insights into their electrochemical behavior and application in high-energy-density batteries (Weng et al., 2017) (Bay et al., 2006).

Analytical Chemistry

In analytical chemistry, the properties of iodide and iodine compounds have been exploited for the detection and quantification of iodine in complex matrices, such as table salt and environmental samples. This includes methodologies for converting iodate to iodide before analysis, highlighting the chemical's utility in developing sensitive and selective analytical techniques (Gupta et al., 2011) (Shelor & Dasgupta, 2011).

Material Science and Organic Synthesis

In material science and organic synthesis, research has focused on the synthesis and characterization of new compounds and materials utilizing iodide derivatives. These studies include the development of novel redox couples and hole transport materials for application in solar cells, as well as the exploration of iodide complexes for nonlinear optical materials and X-ray imaging applications. Such research underscores the versatility of iodide-based compounds in synthesizing materials with desirable electronic and photophysical properties (Cabau et al., 2015) (Gopan et al., 2021).

properties

IUPAC Name

1,2-dimethoxybenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.HI.Zn/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEUZVGREOQAJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)OC.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenylzinc iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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